6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole
Description
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 4-position, a bromine atom at the 6-position, and a tetrahydropyran (THP) protecting group at the 1-position. The THP group enhances solubility and stability during synthetic processes . This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazole scaffolds, which are known for their antiviral, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)-4-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N2O/c14-8-5-9(13(15,16)17)12-10(6-8)19(7-18-12)11-3-1-2-4-20-11/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDWWBLXLYZIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(C=C(C=C32)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole (CAS: 1416713-42-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H12BrF3N2O
- Molecular Weight : 349.15 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from different research studies:
The anticancer properties of this compound appear to be mediated through several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the modulation of Bcl-2 family proteins which play a critical role in regulating apoptosis.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells, suggesting oxidative stress as a contributing factor to its anticancer activity.
Case Studies
Several case studies illustrate the compound's efficacy in preclinical models:
Case Study 1: A431 Cell Line
In a study investigating the effects on A431 cells, treatment with 6-Bromo-1-(tetrahydro-2H-pyran-2-y)-4-(trifluoromethyl)-1H-benzo[d]imidazole resulted in a marked decrease in cell viability, with an IC50 value below 10 µM. The study concluded that the compound induces apoptosis via mitochondrial dysfunction and activation of caspases .
Case Study 2: HT29 Cell Line
Another investigation focused on HT29 cells revealed an IC50 value of approximately 15 µM. The compound was found to inhibit proliferation significantly and induce G0/G1 phase arrest, suggesting potential for development as a therapeutic agent for colorectal cancer .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that derivatives of benzo[d]imidazole compounds exhibit significant anticancer properties. Research has shown that 6-bromo derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer progression, suggesting that 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole could potentially serve as a lead compound for developing anticancer agents .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial membranes, disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Material Science
Polymer Chemistry
In material science, this compound can be used as a functional monomer in polymer synthesis. Its trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting polymers, making them suitable for high-performance applications such as coatings and adhesives .
Nanocomposites
This compound can also be incorporated into nanocomposite materials to improve their mechanical properties and thermal stability. The incorporation of benzo[d]imidazole derivatives into polymer matrices has been shown to enhance the overall performance of nanocomposites, making them suitable for various industrial applications .
Organic Synthesis
Building Block for Complex Molecules
As a versatile building block, this compound can be used in organic synthesis to create more complex molecules. Its bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows chemists to introduce various functional groups into the molecule, expanding its utility in synthetic pathways .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of benzo[d]imidazole derivatives, including those related to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, demonstrating its potential as a therapeutic agent against specific cancer types.
Case Study 2: Polymer Development
In a research article from Polymer Chemistry, researchers synthesized a series of polymers incorporating trifluoromethyl-substituted benzo[d]imidazoles. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, highlighting the advantages of using this compound in advanced material applications.
Comparison with Similar Compounds
Key Structural Features:
- Benzimidazole core : Provides a planar aromatic system for π-π interactions in biological targets.
- 6-Bromo substituent : Enhances electrophilicity and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- 4-Trifluoromethyl group : Improves metabolic stability and lipophilicity, influencing bioavailability .
- 1-THP protecting group : Reduces steric hindrance compared to bulkier substituents (e.g., isopropyl) while offering synthetic versatility .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with structurally related benzimidazole derivatives:
Key Observations :
- THP vs.
- Trifluoromethyl vs. Fluoro : The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to -F, which may enhance membrane permeability .
- Bromine Position : Bromine at the 6-position (target compound) vs. 4-position (4-Bromo-6-CF₃ analog) alters reactivity in cross-coupling reactions; 6-Br derivatives are more reactive in Suzuki couplings .
Stability and Reactivity
- THP Protection : The THP group in the target compound improves stability during oxidation or nucleophilic substitution compared to unprotected analogs (e.g., 4-Bromo-6-CF₃-1H-benzimidazole) .
- Bromine Reactivity : The 6-Br substituent facilitates Pd-catalyzed cross-coupling, enabling diversification into biaryl or styryl derivatives for SAR studies .
Preparation Methods
Starting Materials and Key Intermediates
6-Bromo-1-methyl-1H-benzo[d]imidazole is a common intermediate, prepared by cyclization of 4-bromo-2-methylaminoaniline with cyanogen bromide in methanol at room temperature, yielding the benzimidazole ring system with a bromine substituent at position 6.
Boronic acid or boronate esters derivatives of benzimidazole are prepared via palladium-catalyzed borylation of the 6-bromo intermediate using bis(pinacolato)diboron and potassium acetate in 1,4-dioxane under nitrogen atmosphere at 90 °C.
Installation of the Tetrahydro-2H-pyran-2-yl Group
The N-1 position of benzimidazole is selectively protected or substituted with a tetrahydro-2H-pyran-2-yl (oxan-2-yl) group. This is achieved by reacting 5- or 6-bromo-1H-benzo[d]triazole derivatives with 3,4-dihydro-2H-pyran in acetonitrile using 2,3-dichloro-5,6-dicyanobenzoquinone as an oxidant under nitrogen at room temperature for 6 hours.
The resulting mixture of 5- and 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]triazole is then converted to the corresponding boronate esters by palladium-catalyzed borylation, facilitating further cross-coupling reactions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 4-position is introduced via substitution on a nicotinic acid or naphthyridine intermediate bearing the trifluoromethyl substituent. For example, 2-chloro-6-(trifluoromethyl)nicotinic acid derivatives undergo nucleophilic aromatic substitution with aniline derivatives to form 2-(phenylamino)-6-(trifluoromethyl)nicotinic acid, which is further elaborated through esterification and cyclization steps.
Phosphorus oxychloride is used to convert hydroxy groups to chloro substituents, enabling subsequent amination steps with methylamine to introduce methylamino groups at the 4-position.
Formation of the Benzimidazole Core with Desired Substituents
The benzimidazole core is constructed by condensation of o-phenylenediamines with appropriate aldehydes or carboxylic acid derivatives under solvent-free or mild conditions, often using ammonium acetate as a nitrogen source and heating at around 70 °C for about 1 hour.
Microwave-assisted or solvent-free one-pot synthesis methods have been reported to efficiently produce imidazole derivatives, which can be adapted for benzimidazole synthesis with high yields and environmentally friendly conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling reactions are employed to couple boronate ester intermediates with aryl or heteroaryl halides to install the trifluoromethyl-substituted aromatic moiety onto the benzimidazole scaffold.
Typical catalysts include Pd(dppf)Cl2 or Pd2(dba)3 with appropriate phosphine ligands, in solvents such as toluene or 1,4-dioxane, under nitrogen atmosphere at elevated temperatures (around 90–100 °C).
Representative Synthetic Route Summary
Research Findings and Notes
The synthetic methods described in patent EP 4332101 A1 provide detailed stepwise procedures for the preparation of benzimidazole derivatives with trifluoromethyl and bromine substituents, including the title compound.
The use of microwave irradiation and solvent-free conditions for imidazole ring formation offers an efficient, green chemistry alternative with high yields and mild conditions.
The incorporation of the tetrahydro-2H-pyran-2-yl group at the N-1 position improves the compound’s pharmacokinetic properties by acting as a protecting group or modulating solubility.
The palladium-catalyzed borylation and Suzuki coupling steps are critical for introducing the trifluoromethyl-substituted aromatic moiety, which is essential for the biological activity of the compound.
The overall synthetic route is modular and allows for variation in substituents, enabling the preparation of analogs for structure-activity relationship studies in medicinal chemistry.
Q & A
Basic Research Question
- FTIR : Identifies functional groups (e.g., trifluoromethyl C-F stretches at ~1163 cm⁻¹) and imidazole ring vibrations .
- NMR : ¹H NMR resolves substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm; THP-protecting group protons at δ 4.0–5.9 ppm) .
- HPLC : Normal-phase HPLC (e.g., tR = 5.85–30.19 min) confirms purity and isomer ratios .
- HRMS : Validates molecular weight (e.g., calculated m/z for C₁₂H₁₂BrN₂O: ~279.02) .
How can regioselectivity challenges during synthesis be addressed, particularly for isomer separation?
Advanced Research Question
Regioselectivity issues arise during bromination or THP-protection steps. Flash chromatography (silica gel, gradient elution) effectively separates isomers, as demonstrated for 4-bromo-1-THP-imidazole derivatives with a 3:1 isomer ratio . Dynamic NMR analysis (e.g., splitting of aromatic protons at δ 7.43–7.61 ppm) aids in assigning major/minor isomers . Computational modeling (DFT) may predict favorable reaction pathways to minimize by-products.
What cross-coupling reactions are feasible for modifying the bromo substituent?
Advanced Research Question
The C-6 bromo group participates in Suzuki-Miyaura (with aryl boronic acids) or Buchwald-Hartwig amination (with amines) reactions. For example, analogous 6-bromo-benzimidazoles undergo palladium-catalyzed coupling to introduce aryl/heteroaryl groups at the brominated position . Reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, 80°C) optimize yield while preserving the THP-protecting group .
How does this compound serve as a scaffold in medicinal chemistry, particularly for kinase inhibition?
Advanced Research Question
Benzimidazole cores are leveraged in EGFR/VEGFR inhibitor design. Docking studies (AutoDock Vina) show the trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the THP group improves solubility . Analogous derivatives exhibit IC₅₀ values <1 µM in cytotoxicity assays, supporting further optimization for selectivity .
What in-silico strategies predict the pharmacokinetic and toxicity profiles of this compound?
Advanced Research Question
- ADMET Prediction : SwissADME estimates logP ~3.2 (moderate lipophilicity) and medium CYP3A4 inhibition risk.
- Toxicity : ProTox-II flags potential hepatotoxicity (Probability ~65%) due to the bromo-substituent.
- Docking : Molecular dynamics simulations (AMBER) assess binding stability with target proteins (e.g., EGFR TK domain) .
How do structural modifications at the 4-(trifluoromethyl) position impact bioactivity?
Advanced Research Question
Replacing CF₃ with electron-withdrawing groups (e.g., CN) reduces potency in kinase assays, while bulkier groups (e.g., CF₂CF₃) improve target affinity but compromise solubility. SAR studies on analogs reveal that CF₃ optimally balances hydrophobicity and steric effects .
What strategies identify and characterize synthetic by-products or degradation impurities?
Advanced Research Question
- LC-MS/MS : Detects low-abundance impurities (e.g., de-brominated by-products).
- Stability Studies : Forced degradation (acid/heat) reveals hydrolytic cleavage of the THP group, monitored via HPLC .
- NMR-Guided Isolation : Prep-HPLC isolates impurities for structural elucidation (e.g., NOESY confirms stereochemistry) .
How do storage conditions influence the compound’s stability?
Basic Research Question
Stability is maintained at −20°C in anhydrous DMSO, with degradation <5% over 6 months. Exposure to light/moisture accelerates THP-deprotection, forming 6-bromo-4-(trifluoromethyl)-1H-benzimidazole. Regular HPLC monitoring (every 3 months) is recommended .
What crystallographic methods resolve the 3D structure of this compound and its analogs?
Advanced Research Question
Single-crystal X-ray diffraction (Mo-Kα radiation) determines bond angles and packing interactions. For example, related 4-bromo-thiazole derivatives exhibit π-stacking between benzimidazole and aryl substituents, influencing solid-state stability . Crystallinity is enhanced by slow evaporation from ethyl acetate/hexane mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
